molecular formula C10H16N2O5 B1524528 1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid CAS No. 1354952-07-0

1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1524528
M. Wt: 244.24 g/mol
InChI Key: LTDFZKWZRWGDGI-UHFFFAOYSA-N
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Description

“1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound . It’s also known as Boc-L-proline.


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular formula of “1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid” is C10H16N2O5 . The molecular weight is 244.24 g/mol .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Modification

  • The compound has been identified as a key intermediate in the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides. This process leads to the formation of 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, which are significant in synthesizing peptides and other organic compounds (Leban & Colson, 1996).

Peptide Modification and Synthesis

  • The compound plays a crucial role in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This reaction is essential for modifying the peptide backbone, offering a versatile method for synthesizing a wide variety of peptides with potential biological and chemical applications (Matt & Seebach, 1998).
  • It also contributes to asymmetric syntheses of certain piperidinedicarboxylic acid derivatives, indicating its utility in synthesizing complex organic molecules with specific configurations and potential applications in pharmaceuticals and other industries (Xue et al., 2002).

Catalysis and Reaction Mechanism Studies

  • The compound is involved in studies exploring divergent and solvent-dependent reactions, offering insights into reaction mechanisms and the influence of solvents and temperatures on chemical synthesis. Such studies are crucial for optimizing reaction conditions and developing new synthetic methodologies (Rossi et al., 2007).

Structural and Supramolecular Chemistry

  • The compound is used in studies focusing on the supramolecular arrangement of substituted oxopyrrolidine analogs. Investigations into weak intermolecular interactions in these systems contribute to our understanding of molecular assembly and the design of new materials and molecular systems (Samipillai et al., 2016).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)11-12-5-6(8(14)15)4-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDFZKWZRWGDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid

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